molecular formula C10H11ClN2O2 B135685 (S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride CAS No. 144799-02-0

(S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride

Katalognummer: B135685
CAS-Nummer: 144799-02-0
Molekulargewicht: 226.66 g/mol
InChI-Schlüssel: BDRRPFSPUOEZJA-FVGYRXGTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride is a chiral α-amino acid derivative featuring a 3-cyanophenyl substituent. These compounds are critical in medicinal chemistry as intermediates for drug development, fluorescent probes, and bioactive molecule synthesis. The (S)-configuration ensures stereochemical specificity, which is crucial for interactions with biological targets.

Eigenschaften

IUPAC Name

(2S)-2-amino-3-(3-cyanophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14;/h1-4,9H,5,12H2,(H,13,14);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRRPFSPUOEZJA-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C#N)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyanation of Aromatic Rings

The 3-cyanophenyl group is typically introduced via:

  • Nucleophilic aromatic substitution using CuCN or KCN on 3-bromo- or 3-iodophenyl precursors.

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with cyanating agents like Zn(CN)₂.

  • Oxidation of benzyl amines to nitriles using reagents such as NaNO₂/HCl (Sandmeyer reaction).

For example, 3-cyanobenzaldehyde—a potential starting material—can be synthesized from 3-bromobenzaldehyde via cyanation under Ullmann conditions (CuCN, DMF, 120°C).

Formation of the α-Amino Acid Backbone

Strecker Synthesis

The classical Strecker reaction enables the one-pot assembly of α-amino acids from aldehydes:

  • Reaction of 3-cyanobenzaldehyde with ammonium chloride and potassium cyanide yields the α-aminonitrile intermediate.

  • Acid hydrolysis (6 M HCl, reflux, 12 h) converts the nitrile to the carboxylic acid, producing racemic 2-amino-3-(3-cyanophenyl)propanoic acid.

Key Data:

StepConditionsYield
Aminonitrile formationNH₄Cl, KCN, H₂O, rt, 24 h75–85%
Hydrolysis6 M HCl, reflux, 12 h90–95%

Gabriel Synthesis

This method avoids racemization by using phthalimide-protected amines:

  • Alkylation of phthalimidomalonate with 3-cyanobenzyl bromide.

  • Deprotection via hydrazinolysis to release the free amino acid.

  • Acidification with HCl gas to form the hydrochloride salt.

Advantages:

  • Higher enantiomeric purity due to controlled alkylation.

  • Avoids harsh hydrolysis conditions.

Enantiomeric Resolution Techniques

Diastereomeric Salt Formation

Racemic amino acids are resolved using chiral resolving agents:

  • Treatment with d-camphorsulfonic acid in ethanol forms diastereomeric salts.

  • Fractional crystallization isolates the (S)-enantiomer salt.

  • Neutralization with NH₄OH yields the free (S)-amino acid.

Example from Patent NZ229910A:

ParameterValue
Resolving agentd-camphorsulfonic acid
SolventEthanol/water (3:1)
Crystallization temp15–25°C
Yield70–80%

Enzymatic Resolution

Lipases or acylases selectively hydrolyze one enantiomer from an acylated racemic mixture:

  • Substrate : N-acetyl-DL-2-amino-3-(3-cyanophenyl)propanoic acid.

  • Enzyme : Porcine kidney acylase I (PKA) in phosphate buffer (pH 7.0).

  • Outcome : (S)-enantiomer remains unhydrolyzed and is isolated via extraction.

Hydrochloride Salt Formation

The final step involves protonation of the amino group:

  • Dissolve (S)-2-amino-3-(3-cyanophenyl)propanoic acid in anhydrous ethanol.

  • Bubble HCl gas through the solution until pH ≈ 1.

  • Crystallize the hydrochloride salt at 4°C, followed by filtration and drying.

Characterization Data:

  • Melting Point : 191–193°C (decomposition).

  • Solubility : >50 mg/mL in DMSO.

Comparative Analysis of Synthetic Pathways

MethodAdvantagesLimitations
Strecker synthesisCost-effective, one-potRacemic product, requires resolution
Gabriel synthesisStereochemical controlMulti-step, lower yields
Enzymatic resolutionHigh enantioselectivitySubstrate specificity

Quality Control and Analytical Validation

Critical quality attributes include:

  • Enantiomeric excess (HPLC with chiral column, e.g., Chiralpak IG-3).

  • Purity (HPLC-UV, >99% at 254 nm).

  • Structural confirmation (¹H/¹³C NMR, IR, HRMS).

Representative ¹H NMR (D₂O) :

  • δ 7.65 (m, 1H, Ar-H), 7.55–7.45 (m, 3H, Ar-H), 4.25 (t, J = 6.8 Hz, 1H, α-CH), 3.15 (dd, J = 14.2, 6.8 Hz, 1H, β-CH₂), 2.95 (dd, J = 14.2, 6.8 Hz, 1H, β-CH₂).

Industrial-Scale Considerations

  • Cost optimization : Use of recyclable resolving agents (e.g., camphorsulfonic acid).

  • Green chemistry : Substitute toxic cyanating agents with K₄[Fe(CN)₆] in Pd-catalyzed reactions.

  • Process safety : Controlled HCl gas handling to prevent corrosion.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

    Reduction: The cyano group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Incorporated into proteins as a non-natural amino acid to study protein structure and function.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride involves its incorporation into proteins or peptides, where it can act as a probe to study protein dynamics and interactions. The cyano group serves as a vibrational reporter, allowing researchers to monitor changes in the local environment of the protein using techniques such as infrared spectroscopy.

Molecular Targets and Pathways: The compound targets specific sites within proteins, where it can form hydrogen bonds or participate in hydrophobic interactions. These interactions can influence the folding, stability, and function of the protein, providing insights into its biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The core structure of these compounds is (S)-2-amino-3-phenylpropanoic acid hydrochloride, with variations in phenyl ring substituents significantly influencing their properties:

  • Electron-Withdrawing Groups (EWGs): 3-Cyanophenyl (Target Compound): The cyano group (-CN) is a strong EWG, enhancing acidity of the α-amino and carboxylic acid groups. This may improve binding to receptors with polar active sites. Halogens (F, Cl): Fluorine and chlorine (e.g., 4-fluoro-3-hydroxyphenyl , 3-chlorophenyl ) moderate electronic effects, balancing lipophilicity and polarity.
  • Electron-Donating Groups (EDGs):
    • Hydroxyl (-OH): Increases solubility via hydrogen bonding (e.g., 2-hydroxyphenyl ).
    • Methyl (-CH₃): Enhances lipophilicity (e.g., 2,4-dimethylphenyl ).
  • Extended Conjugation:
    • Pyridyl or benzotriazolyl groups (e.g., 4’-fluorophenylpyridin-2’-yl , ethynyl-benzotriazolyl ) enable fluorescence through π-conjugation.

Physicochemical Properties

Key physical properties of select analogs are summarized below:

Compound Name Substituent Melting Point (°C) Molecular Weight Solubility Optical Rotation [α]D²⁵ Reference
(S)-2-Amino-3-(3-cyanophenyl)propanoic acid HCl 3-CN Not reported 226.66 (calc.) Not reported Not reported -
(2S)-2-Amino-3-[4’-(4’’-fluorophenyl)pyridin-2’-yl]propanoic acid HCl 4’-F-pyridin-2’-yl 80–84 346.77 (calc.) Soluble in methanol/ether +30.8 (c 1.0)
(S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid HCl 4-F, 3-OH Not reported 217.65 Not reported Not reported
(S)-2-Amino-3-(3-chlorophenyl)propanoic acid HCl 3-Cl Not reported 236.1 Requires -20°C storage Not reported
(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid HCl 2-OH Not reported 217.65 Methanol/ether recrystallization Not reported

Notes:

  • The 3-cyanophenyl analog’s properties are inferred; experimental data is lacking.
  • Pyridyl-containing analogs (e.g., ) exhibit higher molecular weights and distinct solubility profiles.
  • Chlorinated derivatives (e.g., ) show increased molecular weight and stability requirements.

Data Tables

Table 1: Substituent Impact on Key Properties

Substituent Electronic Effect Solubility Trend Example Compound
-CN Strong EWG Moderate (polar) Target compound
-F/-Cl Moderate EWG Low to moderate
-OH EDG High
-CH₃ EDG Low

Biologische Aktivität

(S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride, also known as 3-Cyanophenylalanine (3-Cl-Phe-HCl), is an amino acid derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of both an amino group and a cyano group, which confer unique chemical properties that facilitate various biological interactions.

  • Molecular Formula : C₁₄H₁₄ClN₃O₂
  • Molecular Weight : Approximately 226.66 g/mol
  • Functional Groups : Amino group (-NH₂), Cyano group (-C≡N)

The structural characteristics of (S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride allow it to mimic L-phenylalanine in biochemical processes, providing insights into enzyme mechanics and receptor interactions.

The biological activity of (S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride is primarily attributed to its ability to interact with enzyme active sites and receptor binding sites. The cyano group introduces steric hindrance and modifies electronic properties, which can influence enzyme kinetics and receptor functionality.

Key Mechanisms Include :

  • Enzyme Inhibition : The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate interaction.
  • Receptor Ligand Activity : It may function as a ligand for specific receptors, modulating signal transduction pathways.

1. Medicinal Chemistry

Research indicates that (S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride serves as a precursor for synthesizing various biologically active compounds, including:

  • Enzyme Inhibitors : Targeting specific enzymes involved in metabolic pathways.
  • Receptor Ligands : Modulating receptor activity for therapeutic effects.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, demonstrating activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Microorganism MIC (mg/mL)
Escherichia coli0.0195
Bacillus subtilis0.0048
Candida albicans0.0048

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

3. Neurological Disorders

Ongoing research explores the compound's potential in treating neurological disorders due to its ability to influence neurotransmitter systems and neuronal signaling pathways.

Case Studies

  • Enzyme Interaction Studies :
    • A study demonstrated that incorporating (S)-2-Amino-3-(3-cyanophenyl)propanoic acid into enzyme assays revealed alterations in enzyme kinetics, suggesting its role as a competitive inhibitor.
  • Antimicrobial Efficacy :
    • In vitro tests showed that derivatives of this compound exhibited significant antibacterial and antifungal activity, making it a candidate for further development into therapeutic agents.

Q & A

Q. What protocols validate analytical methods for quantifying this compound in complex matrices?

  • HPLC-MS validation :
  • Linearity : R² ≥0.99 over 1–100 μg/mL.
  • LOQ/LOD : 0.1 μg/mL and 0.03 μg/mL, respectively.
  • Recovery : >90% in spiked plasma samples .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.